molecular formula C15H11ClFN5O B5212670 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5212670
M. Wt: 331.73 g/mol
InChI Key: ZTOKUZAZOBFCIA-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound also inhibits the growth of infectious organisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has minimal toxicity to normal cells and tissues. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer and anti-infective activity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the treatment of diseases.

Future Directions

There are several future directions for the research of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and infectious diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.

Synthesis Methods

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine to form 4-fluorobenzyl 4-chlorobenzenesulfonate. The second step involves the reaction of 4-fluorobenzyl 4-chlorobenzenesulfonate with sodium azide to form 4-fluorobenzyl azide. The third step involves the reaction of 4-fluorobenzyl azide with 4-chlorophenyl isocyanate to form 5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.

properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-9-1-5-11(6-2-9)19-15(23)13-14(18)22(21-20-13)12-7-3-10(17)4-8-12/h1-8H,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOKUZAZOBFCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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